N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
The compound N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a structurally complex molecule featuring a dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidine) substituted with a 4-methoxyphenyl carboxamide group at position 5, a methyl group at position 1, and a sulfanyl-linked benzothiazole moiety at position 2. The benzothiazole component is further functionalized with a carbamoylmethyl group and a 6-methyl substituent. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the benzothiazole moiety could contribute to target binding via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-4-9-17-18(10-13)34-22(26-17)27-19(29)12-33-23-24-11-16(21(31)28(23)2)20(30)25-14-5-7-15(32-3)8-6-14/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPUDZJPYLMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Synthesis of the dihydropyrimidine core: This involves the Biginelli reaction, where urea, an aldehyde, and a β-keto ester are reacted under acidic conditions.
Coupling reactions: The final step involves coupling the benzothiazole moiety with the dihydropyrimidine core through a series of nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to proteins and enzymes, potentially inhibiting their activity . The dihydropyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- The dihydropyrimidinone core distinguishes the target compound from pyrazole () and thiazole derivatives ().
Functional Group Analysis
Notable Differences:
- Unlike halogenated analogs (e.g., 4-chlorophenyl in , Compound 3), the 4-methoxyphenyl group in the target compound may reduce electrophilicity, minimizing off-target reactivity .
- The sulfanyl linker in the target compound could improve solubility relative to non-polar methylene or ether linkers in and .
Methodological Considerations
- Structural Analysis : Crystallographic studies of similar compounds often employ SHELX software for refinement (), suggesting its utility in resolving the target’s conformation .
- Docking Studies: Programs like GOLD () are widely used to predict binding modes of dihydropyrimidinones and benzothiazoles, highlighting their applicability for evaluating the target’s interactions .
Biological Activity
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyrimidine core substituted with a methoxyphenyl group and a benzothiazole moiety. Its structural complexity contributes to its varied biological effects. The relevant chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O2S2 |
| Molecular Weight | 445.58 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, likely due to its ability to disrupt cell wall synthesis or function as a reactive oxygen species generator.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cells. This effect is crucial for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by Wani et al. (2012) reported that derivatives of benzothiazole exhibited potent antiamoebic activity with IC50 values comparable to established treatments. The specific derivative containing the methoxyphenyl group showed enhanced activity against E. histolytica .
- Research on Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by similar compounds. The findings indicated that modifications to the benzothiazole structure significantly enhanced inhibitory potency against butyrylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
